molecular formula C10H8IN3O2 B13428864 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13428864
M. Wt: 329.09 g/mol
InChI Key: ZSFHJKYUGZBYCK-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyridine ring: This step involves coupling the pyrazole ring with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions can target the iodine substituent or the carboxylic acid group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives such as aldehydes or ketones.

    Reduction: Reduced products like alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
  • 4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
  • 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the iodine and pyridine groups, which can influence its reactivity and biological activity. The presence of the iodine atom can also enhance its utility in radiolabeling studies for imaging and diagnostic purposes.

Properties

Molecular Formula

C10H8IN3O2

Molecular Weight

329.09 g/mol

IUPAC Name

4-iodo-2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H8IN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-2-4-12-5-3-6/h2-5H,1H3,(H,15,16)

InChI Key

ZSFHJKYUGZBYCK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O

Origin of Product

United States

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